molecular formula C16H14O3 B12711905 Unii-F6yil7hjtm

Unii-F6yil7hjtm

Cat. No.: B12711905
M. Wt: 254.28 g/mol
InChI Key: GAMOPGGZIQWBEM-CVEARBPZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxychalcone Epoxide, Trans-(-)-, typically involves the epoxidation of 4’-methoxychalcone. The reaction conditions often include the use of peracids such as meta-chloroperoxybenzoic acid (mCPBA) in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the selective formation of the epoxide ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4’-Methoxychalcone Epoxide, Trans-(-)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4’-Methoxychalcone Epoxide, Trans-(-)-, has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Methoxychalcone Epoxide, Trans-(-)-, involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, inhibit certain signaling pathways, and induce apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and enzymes critical for cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Methoxychalcone Epoxide, Trans-(-)-, is unique due to its specific stereochemistry and the presence of both the methoxy group and the epoxide ring. These structural features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

(4-methoxyphenyl)-[(2R,3R)-3-phenyloxiran-2-yl]methanone

InChI

InChI=1S/C16H14O3/c1-18-13-9-7-11(8-10-13)14(17)16-15(19-16)12-5-3-2-4-6-12/h2-10,15-16H,1H3/t15-,16+/m1/s1

InChI Key

GAMOPGGZIQWBEM-CVEARBPZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)[C@H]2[C@H](O2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=CC=C3

Origin of Product

United States

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